molecular formula C7H6Br4N2O2 B1404451 ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate CAS No. 1437312-17-8

ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate

Cat. No.: B1404451
CAS No.: 1437312-17-8
M. Wt: 469.75 g/mol
InChI Key: GGPCXRKUAHBUFW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate (CAS: 1437312-17-8) is a halogenated imidazole derivative characterized by a bromine atom at position 2, a tribromomethyl group at position 5, and an ethyl ester at position 4 of the imidazole ring. This compound’s structure imparts significant steric bulk and electron-withdrawing properties due to the high bromine content, making it a candidate for specialized applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., flame retardancy) . Its molecular formula is C₇H₅Br₄N₂O₂, with a molecular weight of 512.74 g/mol (calculated based on substituent masses).

Properties

IUPAC Name

ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br4N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCXRKUAHBUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149892
Record name 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-17-8
Record name 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate typically involves the bromination of an imidazole precursor. The synthetic route may include the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Ethyl 2-Bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate (CAS: 444326-49-2)
  • Structure : Replaces the tribromomethyl group with a trifluoromethyl (-CF₃) group.
  • Molecular Weight : ~307.06 g/mol (lower due to reduced halogen content).
  • Key Differences :
    • Electron-Withdrawing Effects : -CF₃ is less electron-withdrawing than -CBr₃, altering reactivity in nucleophilic substitution or cross-coupling reactions.
    • Solubility : Higher lipophilicity with -CBr₃ vs. -CF₃, impacting solubility in organic solvents .
Ethyl 2-Bromo-1H-imidazole-5-carboxylate (CAS: 74478-93-6)
  • Structure : Lacks the tribromomethyl group at position 3.
  • Molecular Weight : 219.04 g/mol.
  • Thermal Stability: Lower bromine content decreases flame-retardant properties compared to the target compound .

Ester Group Variations

Methyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate (CAS: 120781-02-4)
  • Structure : Methyl ester at position 5 and a methyl group at position 1.
  • Molecular Weight : 233.03 g/mol.
  • Ester Hydrolysis: Methyl esters are generally less reactive toward hydrolysis than ethyl esters, affecting prodrug design .

Halogenation and Functional Group Positioning

Ethyl 2-Amino-4-bromo-1H-imidazole-5-carboxylate (CAS: 2090379-45-4)
  • Structure: Amino group at position 2 instead of bromine.
  • Molecular Weight : 234.05 g/mol.
  • Key Differences: Hydrogen Bonding: The amino group enables hydrogen bonding, increasing solubility in polar solvents. Reactivity: Amino groups facilitate electrophilic substitution, contrasting with the bromine’s role as a leaving group .

Tabulated Comparison of Key Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
1437312-17-8 (Target) C₇H₅Br₄N₂O₂ 512.74 2-Br, 5-CBr₃, 4-COOEt High steric bulk, strong EWG effects
444326-49-2 (Trifluoromethyl analog) C₇H₅BrF₃N₂O₂ 307.06 2-Br, 5-CF₃, 4-COOEt Moderate EWG effects, higher volatility
74478-93-6 (Non-tribromomethyl analog) C₆H₇BrN₂O₂ 219.04 2-Br, 5-H, 4-COOEt Lower thermal stability
120781-02-4 (N1-methyl analog) C₇H₈BrN₂O₂ 233.03 2-Br, 1-CH₃, 5-COOMe Restricted conformation, slower hydrolysis
2090379-45-4 (Amino-substituted) C₆H₈BrN₃O₂ 234.05 2-NH₂, 4-Br, 5-COOEt Enhanced H-bonding, higher polarity

Biological Activity

Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family, characterized by its unique brominated structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7Br5N2O2C_9H_7Br_5N_2O_2, with a molecular weight of approximately 404.77 g/mol. The presence of multiple bromine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to inhibition or modification of their activity, making it a valuable tool in biochemical research. The compound's structure allows it to participate in various biochemical pathways, which may contribute to its therapeutic potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1850

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Inhibition of cell proliferation
A549 (lung cancer)20Disruption of mitochondrial function

Case Study 1: Antimicrobial Efficacy

In a study aimed at evaluating the antimicrobial efficacy of this compound, researchers tested various concentrations against common pathogens. The results demonstrated a dose-dependent inhibition, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the compound's anticancer mechanisms using HeLa cells. The study revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Research Findings

Numerous studies have explored the biological activities and mechanisms associated with this compound:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Protein Interactions: Its brominated structure facilitates interactions with proteins, leading to alterations in their function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate

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